An In-depth Technical Guide to 2-(2,5-Dimethoxybenzoyl)-5-methylpyridine
An In-depth Technical Guide to 2-(2,5-Dimethoxybenzoyl)-5-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 2-(2,5-Dimethoxybenzoyl)-5-methylpyridine, a specialized pyridine derivative. While specific literature on this compound is limited, this document consolidates available data and presents scientifically grounded, inferred methodologies for its synthesis, analysis, and potential applications based on the established chemistry of its constituent moieties. This guide is intended to serve as a foundational resource for researchers and professionals in organic synthesis and drug discovery, offering both theoretical insights and practical, actionable protocols.
Introduction and Chemical Identity
2-(2,5-Dimethoxybenzoyl)-5-methylpyridine, identified by the CAS number 1187170-68-8 , is an aromatic ketone featuring a pyridine ring linked to a dimethoxy-substituted benzoyl group.[1] The presence of the pyridine nucleus, a common scaffold in medicinal chemistry, combined with the dimethoxybenzoyl moiety, suggests potential for this molecule to be explored as an intermediate in the synthesis of novel therapeutic agents.[2][3] Pyridine derivatives are known to exhibit a wide range of biological activities, including anticancer and antimicrobial properties.[2][3] The benzoylpiperidine fragment, a related structure, is considered a privileged structure in medicinal chemistry.[4]
Physicochemical Properties
A summary of the key physicochemical properties of 2-(2,5-Dimethoxybenzoyl)-5-methylpyridine is presented in Table 1.
| Property | Value | Source |
| CAS Number | 1187170-68-8 | [1] |
| IUPAC Name | (2,5-dimethoxyphenyl)-(5-methylpyridin-2-yl)methanone | [1] |
| Molecular Formula | C₁₅H₁₅NO₃ | [1] |
| Molecular Weight | 257.29 g/mol | [1] |
| Purity | Typically ≥97.0% | [1] |
Table 1: Physicochemical properties of 2-(2,5-Dimethoxybenzoyl)-5-methylpyridine.
Safety and Handling
Based on available safety data, 2-(2,5-Dimethoxybenzoyl)-5-methylpyridine is classified as harmful and an irritant.[1] Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn when handling this compound.[1] Work should be conducted in a well-ventilated fume hood.[1] For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).
Hazard Statements: [1]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Proposed Synthesis Pathway
Disclaimer: The following protocol is a proposed synthesis based on established chemical principles for analogous compounds and has not been experimentally validated for this specific molecule. Optimization of reaction conditions may be necessary.
Retrosynthetic Analysis
The key bond disconnection in the retrosynthetic analysis is the carbonyl carbon-pyridine carbon bond, leading to a Grignard reagent derived from 1-bromo-2,5-dimethoxybenzene and a pyridine nitrile.
Caption: Retrosynthetic analysis of the target molecule.
Step-by-Step Protocol
Step 1: Preparation of 2,5-Dimethoxyphenylmagnesium Bromide (Grignard Reagent)
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Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Initiation: To the flask, add magnesium turnings (1.2 eq) and a small crystal of iodine.
-
Reagent Addition: In the dropping funnel, place a solution of 1-bromo-2,5-dimethoxybenzene (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Reaction: Add a small portion of the bromide solution to the magnesium turnings and gently heat to initiate the reaction. Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
Step 2: Reaction with 5-Methylpyridine-2-carbonitrile
-
Nitrile Solution: In a separate flame-dried flask under a nitrogen atmosphere, dissolve 5-methylpyridine-2-carbonitrile (1.0 eq) in anhydrous THF.
-
Addition: Cool the nitrile solution to 0°C in an ice bath. Slowly add the prepared Grignard reagent from Step 1 to the nitrile solution via a cannula.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Quenching and Hydrolysis: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Follow this with the addition of 3M hydrochloric acid and stir vigorously for 1-2 hours to hydrolyze the intermediate imine.
-
Workup: Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Caption: Proposed workflow for the synthesis of the target molecule.
Potential Applications in Drug Discovery and Development
The structural motifs within 2-(2,5-Dimethoxybenzoyl)-5-methylpyridine suggest several potential avenues for its application in drug discovery.
Scaffold for Bioactive Molecules
This compound can serve as a valuable intermediate for the synthesis of more complex molecules. The ketone functionality is a versatile handle for further chemical modifications, such as reduction to an alcohol, reductive amination to introduce new amine-containing side chains, or conversion to a variety of heterocyclic systems.
Inferred Biological Activity Profile
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Anticancer Potential: Many pyridine-containing compounds have demonstrated significant anticancer activity.[2] Furthermore, the 2,5-dimethoxy substitution pattern is found in compounds investigated for their cytotoxic effects.[5] Therefore, it is plausible that derivatives of 2-(2,5-Dimethoxybenzoyl)-5-methylpyridine could be explored as potential anticancer agents.
-
Antimicrobial Activity: Pyridine derivatives are a well-established class of antimicrobial agents.[3] The title compound could serve as a starting point for the development of novel antibacterial or antifungal drugs.
-
CNS Activity: The 2,5-dimethoxyphenyl moiety is a key component of several psychoactive compounds, including some serotonin receptor agonists.[6][7] While the overall structure of the title compound is different, its potential to be modified into centrally active agents could be a subject of further investigation.
Analytical Methodologies
To ensure the purity and identity of synthesized 2-(2,5-Dimethoxybenzoyl)-5-methylpyridine, a robust analytical workflow is essential. The following are proposed methods for its characterization and quantification.
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC)
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Column: A C18 reversed-phase column is recommended.
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
-
Detection: UV detection at a wavelength determined by a UV scan of the pure compound (likely in the range of 254-320 nm).
-
Purpose: Purity assessment and quantification.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Injector Temperature: 250°C.
-
Oven Program: A temperature gradient from 100°C to 300°C.
-
Detection: Electron ionization (EI) mass spectrometry.
-
Purpose: To confirm the molecular weight and fragmentation pattern, providing structural elucidation.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the chemical structure. Expected proton signals would include those for the methyl group, the methoxy groups, and the aromatic protons on both the pyridine and benzene rings.
-
Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic strong absorption for the carbonyl (C=O) stretch, typically in the region of 1650-1700 cm⁻¹.
Method Validation Workflow
A typical workflow for the validation of an analytical method for this compound would follow ICH guidelines and is depicted below.
Caption: A standard workflow for analytical method validation.
Conclusion
2-(2,5-Dimethoxybenzoyl)-5-methylpyridine is a chemical entity with significant potential as a building block in the synthesis of novel, biologically active compounds. While direct research on this molecule is sparse, this guide provides a solid foundation for its synthesis, analysis, and exploration in medicinal chemistry and drug development programs. The proposed methodologies, rooted in established chemical principles, offer a starting point for researchers to unlock the potential of this intriguing pyridine derivative.
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